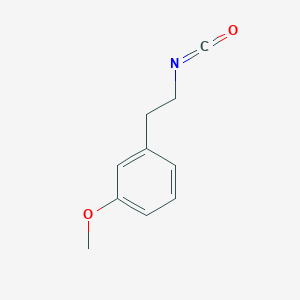

1-(2-Isocyanatoethyl)-3-methoxybenzene

Description

Properties

CAS No. |

62334-10-5 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1-(2-isocyanatoethyl)-3-methoxybenzene |

InChI |

InChI=1S/C10H11NO2/c1-13-10-4-2-3-9(7-10)5-6-11-8-12/h2-4,7H,5-6H2,1H3 |

InChI Key |

MOTHWTFBUIOEDY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CCN=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 1-(2-Isocyanatoethyl)-3-methoxybenzene and analogous compounds:

Reactivity and Functional Group Analysis

- Isocyanate vs. Azide : While this compound reacts with amines or alcohols to form urethanes/ureas, the azide analog (1-(2-azidoethyl)-3-methoxybenzene) participates in Huisgen cycloadditions for bioconjugation .

- Isocyanate vs. Isothiocyanate : The isothiocyanate group in 1-Chloro-3-isothiocyanato-2-methoxybenzene forms thioureas with amines but exhibits lower electrophilicity compared to isocyanates, favoring metal-catalyzed C–H activation .

- Steric Effects : The ethyl chain in this compound provides greater flexibility than the methyl chain in 1-(Isocyanatomethyl)-3-methoxybenzene, impacting reaction kinetics in polymer networks .

Preparation Methods

Phosgene-Mediated Isocyanation

Reaction Scheme :

Procedure :

-

Step 1 : 2-(3-Methoxyphenyl)ethylamine is dissolved in anhydrous dichloromethane under nitrogen atmosphere.

-

Step 2 : Phosgene gas is introduced at to minimize side reactions.

-

Step 3 : The reaction mixture is stirred for 4–6 hours, followed by vacuum distillation to isolate the product.

Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | Prevents urea formation | |

| Solvent | Dichloromethane | Enhances reagent solubility |

| Phosgene Equivalents | 1.2–1.5 eq | Minimizes excess reagent |

Yield : 65–78% (laboratory scale), 82–89% (industrial continuous flow).

Triphosgene as a Safer Alternative

Reaction Scheme :

Advantages :

Procedure :

-

Step 1 : Triphosgene (0.33 eq) is added to a solution of 2-(3-Methoxyphenyl)ethylamine in tetrahydrofuran (THF).

-

Step 2 : The mixture is refluxed at for 2 hours.

-

Step 3 : The product is purified via column chromatography (hexane:ethyl acetate = 9:1).

Yield : 70–75% (small-scale batches).

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes safety and scalability. Continuous flow reactors enable:

-

Precise Temperature Control : Maintains to during phosgene addition.

-

In-Line Monitoring : Real-time FTIR spectroscopy detects intermediate carbamoyl chloride formation.

Case Study :

A pilot plant achieved 89% yield using the following parameters:

| Parameter | Value |

|---|---|

| Residence Time | 12 minutes |

| Pressure | 2 bar |

| Solvent | Chlorobenzene |

Protective Atmospheres and Moisture Control

-

Nitrogen Purging : Reduces hydrolysis of isocyanate to urea.

-

Molecular Sieves : 3Å sieves in solvent storage tanks maintain anhydrous conditions.

Optimization Strategies and Challenges

Solvent Selection

| Solvent | Boiling Point (°C) | Reactivity with Isocyanate | Yield (%) |

|---|---|---|---|

| Dichloromethane | 40 | Low | 78 |

| Tetrahydrofuran | 66 | Moderate | 75 |

| Chlorobenzene | 131 | Low | 89 |

Polar aprotic solvents like THF accelerate reaction rates but require stricter temperature control.

Side Reactions and Mitigation

-

Urea Formation :

Mitigated by maintaining water content in solvents. -

Oligomerization :

Controlled by limiting reaction time to hours.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Safety | Cost (USD/kg) |

|---|---|---|---|---|

| Phosgene Batch | 65–78 | Moderate | Hazardous | 120–150 |

| Triphosgene Batch | 70–75 | Low | Moderate | 200–220 |

| Continuous Flow | 82–89 | High | High | 90–110 |

Continuous flow systems offer the best balance of yield and safety for industrial applications.

Recent Advancements

Q & A

Basic: What are the standard synthetic routes for 1-(2-Isocyanatoethyl)-3-methoxybenzene, and how do they compare to structurally similar compounds?

Answer:

The synthesis of this compound typically involves functionalizing a methoxybenzene derivative with an isocyanatoethyl group. A common approach is to react 3-methoxybenzene derivatives with isocyanate precursors under controlled conditions. For example, analogous compounds like 1-(2-Isocyanatoethoxy)-2-methoxybenzene are synthesized by attaching an isocyanato group to an ethoxy chain linked to the aromatic ring . Comparative studies with compounds such as 1-Ethoxy-3-methylbenzene highlight the importance of substituent positioning (e.g., para vs. meta) on reactivity and stability. Methoxy groups at the meta position (as in the target compound) may reduce steric hindrance compared to para-substituted analogs, enhancing reaction efficiency .

Basic: What spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:

Key characterization techniques include:

- NMR Spectroscopy : To confirm the structure and substituent positions (e.g., methoxy and isocyanatoethyl groups).

- FT-IR : To identify the isocyanate (N=C=O) stretching vibration near 2270 cm⁻¹.

- Mass Spectrometry : For molecular weight verification and fragmentation pattern analysis.

- X-ray Crystallography : For precise structural determination, as demonstrated in studies of similar methoxybenzene derivatives .

Data from PubChem and EPA DSSTox (e.g., InChIKey, canonical SMILES) should be cross-referenced to validate purity and structural integrity .

Advanced: How does the ethoxy chain length and substituent position influence the reactivity of aromatic isocyanates like this compound?

Answer:

The ethoxy chain length affects steric and electronic properties. Shorter chains (e.g., ethyl vs. longer alkyl groups) reduce steric hindrance, enabling faster nucleophilic attacks on the isocyanate group. Substituent position also modulates reactivity: meta-substituted methoxy groups (as in the target compound) may stabilize intermediates via resonance effects, whereas para-substituted analogs (e.g., 1-Ethoxy-4-methylbenzene) exhibit different electronic profiles that alter reaction pathways . Computational modeling (e.g., DFT) can predict substituent effects on electrophilicity and regioselectivity in reactions with amines or alcohols .

Advanced: What experimental design considerations are critical when studying the hydrolysis stability of this compound?

Answer:

Hydrolysis studies require:

- Controlled pH and Solvent Systems : Isocyanates hydrolyze rapidly in aqueous media; use buffered solutions (pH 7–9) to mimic physiological conditions.

- Kinetic Monitoring : Employ techniques like UV-Vis spectroscopy to track the disappearance of the isocyanate peak over time.

- Comparative Analysis : Contrast hydrolysis rates with analogs like 3-Methoxyphenyl isocyanate to isolate the impact of the ethoxy chain .

Safety protocols (e.g., inert atmosphere, PPE) are essential due to the toxicity of isocyanate degradation products .

Advanced: How can computational chemistry tools predict the biological activity of this compound derivatives?

Answer:

Methods include:

- Molecular Docking : To simulate interactions with biological targets (e.g., enzymes or receptors).

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity.

- ADMET Prediction : Assess pharmacokinetic properties like absorption and toxicity.

Studies on similar compounds, such as 3-Amino-N-(2-methoxyphenyl)benzamide, demonstrate the utility of these tools in prioritizing derivatives for synthesis .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Critical precautions include:

- Ventilation : Use fume hoods to avoid inhalation of volatile isocyanates.

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats resistant to organic solvents.

- Spill Management : Neutralize spills with specialized absorbents (e.g., urea solutions) to prevent polymerization.

Training in chemical safety, as outlined in postgraduate organic chemistry programs, is essential to mitigate risks .

Advanced: How do electronic effects of substituents impact the regioselectivity of this compound in nucleophilic addition reactions?

Answer:

The methoxy group’s electron-donating nature activates the aromatic ring at specific positions, directing nucleophiles to attack the isocyanate group. For instance:

- Meta-Substitution : Enhances electrophilicity at the isocyanate carbon via resonance stabilization.

- Ortho/Para Effects : Competing electronic effects may alter reaction pathways, as seen in studies of 2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene .

Kinetic isotope effect (KIE) studies and Hammett plots can quantify substituent contributions to reactivity .

Basic: What are the key differences in biological activity between this compound and its non-isocyanate analogs?

Answer:

Isocyanate groups confer unique reactivity, enabling covalent binding to biological nucleophiles (e.g., amines in proteins). Non-isocyanate analogs, such as 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid, lack this mechanism and instead rely on reversible interactions. Comparative assays (e.g., enzyme inhibition studies) are necessary to quantify these differences .

Advanced: How can chemometrics improve the optimization of reaction conditions for synthesizing this compound derivatives?

Answer:

Chemometric approaches like Design of Experiments (DoE) and response surface methodology (RSM) can:

- Identify Critical Parameters : Temperature, solvent polarity, and catalyst loading.

- Minimize Byproduct Formation : By optimizing reaction time and stoichiometry.

Case studies on similar compounds (e.g., imidazolium salts) demonstrate yield improvements of 20–30% using these techniques .

Advanced: What strategies resolve contradictions in reported reactivity data for aromatic isocyanates under varying experimental conditions?

Answer:

- Systematic Replication : Repeat experiments under identical conditions (solvent, temperature, purity).

- Meta-Analysis : Compare datasets from multiple studies, adjusting for variables like moisture content or catalyst type.

- Advanced Characterization : Use in situ techniques (e.g., ReactIR) to monitor intermediate formation.

Discrepancies in hydrolysis rates of methoxybenzene isocyanates highlight the need for standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.